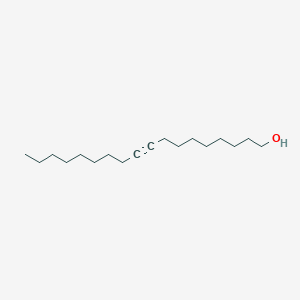

9-Octadecyn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2861-49-6 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadec-9-yn-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-8,11-18H2,1H3 |

InChI Key |

UMHNGRQQWSQVNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCCO |

Origin of Product |

United States |

Classification Within Alkyne and Fatty Alcohol Chemistry

From a chemical classification standpoint, 9-Octadecyn-1-ol is both an internal alkyne and a primary fatty alcohol. The internal alkyne functionality, with the triple bond located away from the end of the carbon chain, influences its reactivity, making it less acidic than terminal alkynes but still capable of undergoing addition reactions characteristic of alkynes. The primary alcohol group imparts polarity to the molecule and is a site for esterification and other reactions typical of alcohols.

The presence of both functional groups on a long hydrocarbon chain suggests that this compound would exhibit amphiphilic properties, having both a hydrophilic alcohol head and a long, hydrophobic carbon tail. This structure is common in fatty alcohols, which are known for their surfactant properties.

Table 1: General Chemical Identifiers for Long-Chain Acetylenic Alcohols (based on this compound structure)

| Identifier | Value |

| Molecular Formula | C18H34O |

| Molecular Weight | 266.47 g/mol |

| Class | Long-Chain Acetylenic Alcohol |

| Functional Groups | Alkyne (internal), Primary Alcohol |

Current Research Landscape and Emerging Areas for Acetylenic Alcohols

Chemical Synthesis Routes for Terminal and Internal Alkynes

Chemical synthesis routes for acetylenic alcohols often involve strategies for forming carbon-carbon triple bonds and subsequent functional group transformations.

Alkylation of terminal alkynes is a fundamental method for extending carbon chains and forming internal alkynes. This reaction typically involves the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, forming a new carbon-carbon bond and a longer-chain alkyne google.comlipidbank.jpresearchgate.net. For instance, starting with a suitable terminal alkyne precursor that can later be functionalized with a hydroxyl group, or a protected hydroxyl group already present, this method allows for the precise placement of the triple bond within a long carbon chain. Acetylide anions can also react with aldehydes and ketones to form propargyl alcohols lipidbank.jp.

Another significant approach for carbon-carbon bond formation involving alkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction, often co-catalyzed by copper, facilitates the coupling of terminal alkynes with aryl or vinyl halides to form substituted alkynes nih.govwikipedia.org. While primarily used for aryl and vinyl systems, variations of the Sonogashira reaction and related coupling methodologies (e.g., Cadiot-Chodkiewicz coupling) have been explored for aliphatic systems and the construction of complex acetylenic structures, including those with alcohol functionalities researchgate.netresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgjmb.or.kracs.org. These reactions are highly versatile and can be performed under mild conditions, sometimes even in aqueous media or without copper to avoid undesired alkyne dimerization (Glaser coupling) wikipedia.orgjmb.or.kropenstax.org.

The reduction of carboxylic acid derivatives is a well-established method for synthesizing primary alcohols. For this compound, this would involve the reduction of 9-octadecynoic acid or its esters. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of carboxylic acids and esters to primary alcohols, and these reactions are generally effective in preserving carbon-carbon triple bonds, unlike catalytic hydrogenation which would reduce the alkyne google.comopenstax.orgorganic-chemistry.orgpressbooks.pubrsc.org. Borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) is another useful reagent for this transformation, often preferred due to its relative ease and safety, and its ability to selectively reduce carboxylic acids even in the presence of other functional groups organic-chemistry.orgpressbooks.pub.

While this compound itself does not possess a chiral center, the broader class of acetylenic alcohols often includes compounds with defined stereochemistry, particularly at carbon atoms adjacent to the hydroxyl group or within the carbon chain. Stereoselective synthesis approaches are crucial for producing enantiomerically pure acetylenic alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals researchgate.netresearchgate.netbeilstein-journals.orgcapes.gov.br.

Methods for achieving stereoselectivity in acetylenic alcohol synthesis include:

Asymmetric alkynylation of carbonyl compounds: This involves the addition of terminal alkynes to aldehydes or ketones in the presence of chiral catalysts, leading to the formation of chiral propargyl alcohols with high enantiomeric excess researchgate.netnih.gov.

Stereoselective reduction of alkynones: Chiral reducing agents or biocatalysts can be used to selectively reduce a ketone functionality adjacent to an alkyne, yielding chiral acetylenic alcohols beilstein-journals.org.

Reactions involving chiral auxiliaries or reagents: Complex synthetic strategies may employ chiral auxiliaries or reagents to control the stereochemical outcome of carbon-carbon bond forming reactions or functional group transformations researchgate.netresearchgate.net.

For example, the stereoselective total synthesis of natural acetylenic alcohols like lembehyne B and strongylodiols has been reported, often employing key steps such as Cadiot-Chodkiewicz coupling and stereoselective reductions researchgate.netresearchgate.netbeilstein-journals.org. These examples highlight the sophisticated chemical control required to synthesize complex acetylenic alcohol structures with specific stereoisomeric forms.

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer sustainable and selective alternatives for the synthesis and modification of chemical compounds, including acetylenic alcohols.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes widely used in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity acs.orgnih.gov. Research has specifically investigated the activity of various lipase (B570770) preparations towards acetylenic alcohols, including this compound, in esterification reactions.

A study examining the esterification of long-chain acetylenic alcohols, including this compound, with pentanoic or stearic acid, found that the presence of an acetylenic bond generally did not significantly affect the esterification by certain lipases, yielding high percentages of the corresponding esters (78-97%) ebi.ac.uk. However, the specificity of lipases can vary significantly depending on the enzyme source and the chain length and unsaturation of the alcohol and fatty acid substrates nih.govebi.ac.ukresearchgate.netwur.nl.

For instance, while medium- and long-chain acetylenic alcohols were efficiently esterified with stearic acid by several lipases, Lipase AY-30 (from Candida rugosa) and Lipolase 100T (from Rhizomucor miehei) showed some discrimination ebi.ac.uk. Short-chain unsaturated alcohols were generally more difficult to esterify ebi.ac.uk. Lipases from Rhizomucor miehei (Lipolase 100T, Lipozyme IM20) and Candida antarctica (Novozyme 435) were found to be particularly efficient for the esterification of short-chain acetylenic and olefinic alcohols ebi.ac.uk.

The following table summarizes some findings on lipase activity with acetylenic alcohols:

| Acetylenic Alcohol | Fatty Acid | Lipase Source (Example) | Yield (%) | Notes | Source |

| This compound | Pentanoic Acid | Various Lipases (e.g., Candida rugosa, Rhizomucor miehei, Candida antarctica) | 78-97 (general for C11, C18, C22 acetylenic alcohols) | Presence of acetylenic bond generally unaffected esterification. | ebi.ac.uk |

| 2-Nonyn-1-ol | Pentanoic Acid | Lipase AY-30 (Candida rugosa) | High (not specified, but implies good) | Specific mention for this lipase. | ebi.ac.uk |

| 3-Pentyn-1-ol | Pentanoic/Stearic Acid | Lipase AY-30, PPL (Candida cylindracea) | <5 - <26 | Difficult to esterify. | ebi.ac.uk |

Microorganisms possess diverse metabolic pathways that can be harnessed for the production of various chemical compounds, including fatty alcohols and, in some cases, alkynes. While direct biotransformation pathways specifically for this compound are not widely detailed, the general principles of microbial fatty acid and alkyne biosynthesis are relevant.

Microbial synthesis of long-chain fatty alcohols can occur through pathways involving fatty acyl-CoA/ACP reductases (AAR) and aldehyde-deformylating oxygenases (ADO), which convert fatty acid derivatives into alcohols and alkanes rsc.org. Some microorganisms have been found to produce terminal alkyne-containing natural products, often originating from fatty acid or polyketide biosynthetic pathways nih.gov. For example, Streptomyces cattleya has a unique pathway to produce β-ethynylserine, a terminal alkyne-containing amino acid nih.gov.

Enzymatic cascades involving alcohol dehydrogenases (ADHs) and oxidoreductases are also employed for the selective oxidation or reduction of alcohols, including long-chain fatty alcohols researchgate.netacs.org. While these often focus on modifying existing alcohol structures, the broader field of biocatalysis is exploring the engineering of microorganisms to produce novel compounds, including those with alkyne functionalities, from renewable feedstocks fishersci.cafishersci.fi. The ability of certain monooxygenases, such as CYP52 from Candida tropicalis, to terminally oxidize long-chain alkanes to ω-hydroxy fatty acids and dicarboxylic acids, demonstrates the potential for enzymatic functionalization of long carbon chains, which could be adapted for acetylenic compounds fishersci.ca.

Chemical Transformations Involving the Alkyne Moiety

The alkyne group in this compound is a site of significant reactivity, undergoing various addition and cycloaddition reactions.

Hydrogenation and Reduction Strategies

The triple bond of this compound can be subjected to different hydrogenation and reduction conditions to yield saturated or partially saturated products with specific stereochemistry.

Complete Hydrogenation: Under conditions of catalytic hydrogenation with catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni), the alkyne can be fully reduced to an alkane, 1-octadecanol. This process involves the addition of two equivalents of hydrogen across the triple bond fishersci.canih.govfishersci.sethegoodscentscompany.com.

Partial Hydrogenation to cis-Alkene: Selective partial hydrogenation to a cis-alkene, (Z)-9-octadecen-1-ol (oleyl alcohol), can be achieved using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This method promotes syn-addition of hydrogen, resulting in the cis isomer nih.govfishersci.sethegoodscentscompany.comataman-chemicals.com.

Partial Hydrogenation to trans-Alkene: The reduction of the alkyne to a trans-alkene, (E)-9-octadecen-1-ol, can be accomplished using dissolving metal reduction, typically involving sodium (Na) or lithium (Li) in liquid ammonia (B1221849) (NH₃). This reaction proceeds via an anti-addition mechanism, leading to the trans isomer fishersci.sethegoodscentscompany.comataman-chemicals.com.

Table 1: Hydrogenation and Reduction of this compound

| Reaction Type | Reagents/Catalyst | Product | Stereochemistry |

| Complete Hydrogenation | H₂, Pd/Pt/Ni | 1-Octadecanol | N/A |

| Partial Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-9-Octadecen-1-ol (Oleyl alcohol) | cis |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | (E)-9-Octadecen-1-ol | trans |

Halogenation and Hydrohalogenation Reactions

The alkyne moiety in this compound can undergo electrophilic addition reactions with halogens (X₂) and hydrogen halides (HX).

Halogenation: Alkynes react with halogens (e.g., Br₂, Cl₂) to form halogenated alkenes, which can further react with more halogen to yield tetrahalogenated alkanes. The addition of X₂ typically proceeds via an anti-addition mechanism, forming vicinal dihalide alkenes, and can be difficult to stop at the alkene stage, often leading to the tetrahalide fishersci.ca.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes like this compound generally follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon and the halide adds to the more substituted carbon of the triple bond. This initial addition forms a vinyl halide, and with an excess of HX, a second addition occurs, leading to a geminal dihalide (two halogens on the same carbon) fishersci.ca.

Anti-Markovnikov Hydrohalogenation: For terminal alkynes, an anti-Markovnikov addition of hydrogen bromide (HBr) can be achieved in the presence of peroxides, leading to the formation of E and Z alkenyl halides via a free-radical mechanism.

Table 2: Halogenation and Hydrohalogenation of this compound

| Reaction Type | Reagents/Conditions | Product (Major) | Regioselectivity |

| Halogenation (1 eq.) | X₂ (e.g., Br₂) | 9,10-dihalo-9-octadecen-1-ol | anti-addition |

| Halogenation (excess) | X₂ (e.g., Br₂) | 9,9,10,10-tetrahalooctadecan-1-ol | N/A |

| Hydrohalogenation (1 eq.) | HX (e.g., HCl) | 9-halo-9-octadecen-1-ol (vinyl halide) | Markovnikov |

| Hydrohalogenation (excess) | HX (e.g., HCl) | 9,9-dihalooctadecan-1-ol (geminal dihalide) | Markovnikov |

| Anti-Markovnikov HBr Add. | HBr, Peroxides (ROOR) | 10-bromo-9-octadecen-1-ol | Anti-Markovnikov |

Hydration and Hydroboration-Oxidation Processes

The alkyne can be hydrated to form carbonyl compounds, with the regioselectivity depending on the reaction conditions.

Acid-Catalyzed Hydration: In the presence of dilute sulfuric acid (H₂SO₄) and mercuric sulfate (B86663) (HgSO₄) as a catalyst, terminal alkynes undergo hydration following Markovnikov's rule. This process initially forms an unstable enol, which rapidly tautomerizes to a more stable methyl ketone. For this compound, this would yield 2-octadecanone (B1594847) fishersci.ca.

Hydroboration-Oxidation: This two-step process involves the anti-Markovnikov addition of a borane reagent (e.g., BH₃ or a bulky dialkylborane like disiamylborane (B86530) or 9-BBN) to the alkyne, followed by oxidation with hydrogen peroxide (H₂O₂) in basic solution (NaOH). For terminal alkynes, hydroboration-oxidation yields an enol that tautomerizes to an aldehyde. Thus, this compound would yield octadecanal. This method is complementary to acid-catalyzed hydration, allowing for the synthesis of either ketones or aldehydes from terminal alkynes.

Table 3: Hydration and Hydroboration-Oxidation of this compound

| Reaction Type | Reagents/Conditions | Product (Major) | Regioselectivity |

| Acid-Catalyzed Hydration | H₂SO₄, HgSO₄, H₂O | 2-Octadecanone | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃ (or R₂BH); 2. H₂O₂, NaOH | Octadecanal | Anti-Markovnikov |

Cycloaddition Reactions (e.g., Click Chemistry)

Terminal alkynes are prominent participants in cycloaddition reactions, particularly "click chemistry" reactions, due to their high reactivity and the formation of stable products.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a widely utilized "click chemistry" reaction where a terminal alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient, robust, and regioselective, yielding primarily the 1,4-regioisomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, SPAAC involves the reaction of an alkyne (often a cyclooctyne (B158145) derivative for increased reactivity) with an azide without the need for a metal catalyst. While this compound itself is a linear alkyne, it can be functionalized to incorporate strained alkyne moieties for SPAAC applications.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike CuAAC, RuAAC typically yields the 1,5-triazole regioisomer. This reaction can involve both terminal and internal alkynes.

Table 4: Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Catalyst/Conditions (Typical) | Product Type (Regioselectivity) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | Cu(I) salts | 1,4-disubstituted 1,2,3-Triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide | Ru catalyst | 1,5-disubstituted 1,2,3-Triazole |

Reactions at the Primary Hydroxyl Group

The primary alcohol functionality at the end of the this compound chain also offers several avenues for derivatization.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters or ethers, which are common modifications in lipid chemistry and material science.

Esterification: The primary hydroxyl group of this compound can react with various carboxylic acids or their derivatives (acid chlorides, acid anhydrides) to form esters. Fischer esterification, involving a carboxylic acid and an alcohol heated in the presence of an acid catalyst (e.g., H₂SO₄), is a common method, producing an ester and water. Reactions with acid chlorides or acid anhydrides are generally more vigorous and proceed at milder temperatures, yielding the ester and a byproduct (HCl or carboxylic acid, respectively).

Etherification: Ethers can be formed from primary alcohols through several methods.

Acid-Catalyzed Dehydration: Symmetrical ethers can be formed by the acid-catalyzed dehydration of primary alcohols, where two molecules of the alcohol react to eliminate water. This method is most effective for primary alcohols and requires careful temperature control to avoid alkene formation. For this compound, this would lead to di(9-octadecynyl) ether.

Williamson Ether Synthesis: This is a versatile method for synthesizing symmetrical or unsymmetrical ethers. It involves the reaction of an alkoxide, formed by deprotonating the alcohol (e.g., with Na or NaH), with a primary alkyl halide. The alkoxide of this compound (9-octadecyn-1-olate) can react with an alkyl halide to form an ether.

Table 5: Esterification and Etherification of this compound

| Reaction Type | Reactant/Reagents | Product Type (Example) |

| Esterification (Fischer) | Carboxylic Acid, H⁺ (catalyst) | 9-Octadecynyl carboxylate (e.g., 9-Octadecynyl acetate) |

| Esterification (Acid Chloride) | Acid Chloride (e.g., Acetyl chloride) | 9-Octadecynyl carboxylate |

| Esterification (Acid Anhydride) | Acid Anhydride (e.g., Acetic anhydride) | 9-Octadecynyl carboxylate |

| Etherification (Acid-Catalyzed) | This compound, H⁺ (catalyst), heat | Di(9-octadecynyl) ether |

| Etherification (Williamson) | 1. Base (e.g., NaH); 2. Alkyl Halide (e.g., R-X) | 9-Octadecynyl alkyl ether (unsymmetrical) |

Advanced Analytical Characterization of 9 Octadecyn 1 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 9-Octadecyn-1-ol by probing the interactions of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), provides detailed information about the carbon-hydrogen framework and the local electronic environment of atoms within the molecule.

¹H NMR Spectroscopy: For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to different proton environments. The hydroxyl proton (–OH) typically appears as a broad singlet, with its chemical shift highly dependent on concentration, solvent, and temperature, usually in the range of δ 1.5-5.0 ppm. Protons on the carbon directly attached to the hydroxyl group (–CH₂OH) are expected to be deshielded and resonate around δ 3.4-3.8 ppm. The protons adjacent to the alkyne carbons (propargylic protons, –CH₂C≡C–) are slightly deshielded due to the anisotropy of the triple bond, typically appearing in the range of δ 2.0-2.5 ppm. The bulk of the methylene (B1212753) protons (–CH₂–) in the long aliphatic chain would give rise to a complex multiplet in the upfield region (δ 1.2-1.6 ppm). The terminal methyl group (–CH₃) would appear as a triplet around δ 0.8-0.9 ppm. Long-range coupling across the triple bond can sometimes be observed, influencing the splitting patterns of nearby protons libretexts.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. The most characteristic signals for this compound would be those of the alkyne carbons (–C≡C–), which are typically found in the range of δ 65-90 ppm. The carbon bearing the hydroxyl group (–CH₂OH) would resonate around δ 60-65 ppm. The remaining methylene carbons along the long chain would appear in the δ 20-40 ppm range, with subtle differences in chemical shift depending on their proximity to the functional groups. The terminal methyl carbon would be observed around δ 10-15 ppm. The specific position of the alkyne and hydroxyl group along the 18-carbon chain would lead to unique chemical shifts for carbons near these functionalities, aiding in structural confirmation. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several characteristic absorption bands. A broad and strong absorption band around 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) stretching vibration, characteristic of alcohols mdpi.com. The C-H stretching vibrations from the aliphatic methylene and methyl groups would appear in the 2850-2960 cm⁻¹ region. For the internal alkyne, the C≡C stretching vibration is expected to be a weak or very weak band, or even absent if the triple bond is perfectly symmetrical (which is not the case for this compound due to different alkyl chain lengths on either side of the alkyne). This band typically falls within the range of 2100-2260 cm⁻¹ libretexts.orgmdpi.compsu.edu. Since this compound is an internal alkyne, there would be no C-H stretch associated with a terminal alkyne (around 3300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting symmetrical or weakly IR-active vibrations. The C≡C stretching vibration of the internal alkyne, which may be weak in IR, is typically strong in the Raman spectrum due to the significant change in polarizability during the vibration nih.gov. Other C-H and C-C vibrations characteristic of the alkyl chain and hydroxyl group would also be observed.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and inferring structural features.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, this compound would typically show a molecular ion peak [M]+ corresponding to its molecular weight (C₁₈H₃₄O). However, for alcohols, the molecular ion peak can be weak or even absent due to facile fragmentation libretexts.org. A prominent fragmentation pathway for alcohols is the loss of water (H₂O), leading to an [M-18]+ ion. Alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen atom, is also a significant fragmentation pathway for alcohols, yielding characteristic oxonium ions libretexts.org. For long-chain compounds, a series of peaks separated by 14 mass units (corresponding to successive losses of CH₂ groups) would be observed, indicating the presence of a long alkyl chain ntu.edu.sgslideshare.netscribd.com. The alkyne functionality can also undergo characteristic fragmentation, such as propargylic cleavage (cleavage of the bond adjacent to the alkyne), which can lead to resonance-stabilized fragment ions scribd.comjove.com.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. Coupling these techniques with mass spectrometry enhances their identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. This compound, being a long-chain alcohol, is generally suitable for GC-MS analysis.

Methodology: Typical GC conditions for long-chain alcohols and alkynols involve using non-polar or moderately polar capillary columns (e.g., DB-5, HP-5MS) with a thin film thickness ntu.edu.sg. A temperature programming method is usually employed, starting at a lower temperature to resolve more volatile components and gradually increasing to elute the higher boiling point compounds like this compound ntu.edu.sgjoanneum.at. The compound's retention time on a specific column under defined conditions serves as an identification parameter. Electron ionization (EI) is commonly used as the ionization source in the MS detector, providing characteristic fragmentation patterns for identification against spectral libraries ntu.edu.sgnih.gov.

Purity Assessment: Purity can be assessed by integrating the peak area of this compound relative to the total area of all detected peaks in the chromatogram. The presence of other peaks indicates impurities. Derivatization, such as silylation of the hydroxyl group, can sometimes be employed to improve the volatility, chromatographic peak shape, and thermal stability of alcohols, leading to better separation and detection psu.edu.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative or complementary approach, particularly useful for compounds that are less volatile or thermally labile, although this compound is generally amenable to GC-MS.

Methodology: For long-chain fatty alcohols and similar lipids, reversed-phase liquid chromatography (RP-LC) is commonly used, often with C18 stationary phases nih.govchromatographyonline.com. The mobile phase typically consists of a gradient of polar solvents (e.g., water) and organic solvents (e.g., acetonitrile (B52724) or methanol), sometimes with additives like ammonium (B1175870) acetate (B1210297) or formic acid to aid ionization nih.govchromatographyonline.com. Electrospray ionization (ESI) is a widely used soft ionization technique in LC-MS, which can produce protonated molecular ions ([M+H]+) or adduct ions (e.g., [M+Na]+) for this compound, providing accurate molecular weight information chromatographyonline.comresearchgate.netresearchgate.net. Tandem mass spectrometry (MS/MS) can then be used to generate characteristic fragment ions for structural confirmation and to differentiate isomers libretexts.orgresearchgate.net.

Purity Assessment: LC-MS allows for the separation of compounds based on their polarity and molecular weight. Purity can be determined by analyzing the chromatogram for the presence of a single main peak and by examining the mass spectra for unexpected ions. LC-MS is particularly advantageous for analyzing complex mixtures and for quantifying specific components, including alkyne-tagged lipids in biological studies researchgate.netresearchgate.net.

Biological and Biochemical Research Insights into 9 Octadecyn 1 Ol Excluding Human Clinical Trials

Natural Occurrence and Distribution in Organisms (excluding human)

The natural occurrence and distribution of 9-octadecyn-1-ol specifically are not extensively detailed in the provided search results. However, broader categories of acetylenic alcohols, which include compounds like this compound, have been identified across various life forms.

Identification in Microbial Extracts and Metabolomes

Natural acetylenic alcohols have been isolated from fungi. For instance, monoacetylenic alcohols have been identified in cultures of Clitocybe catinus, a Basidiomycete fungus. fishersci.co.uk

Presence in Plant and Animal Tissues (excluding human)

Beyond microbial sources, natural acetylenic alcohols and their derivatives have been found in a diverse range of plant species and invertebrates. fishersci.co.uk Acetylenic alcohols have also been described in marine organisms, such as the tropical sponge Reniochaline sp. fishersci.co.uk

Biosynthesis Pathways of Acetylenic Fatty Alcohols in Nature

The biosynthesis of natural products containing carbon-carbon triple bonds, including acetylenic fatty alcohols, primarily originates from fatty acid and polyketide precursors. atamanchemicals.com Two distinct proposals for the biogenesis of these acetylenic bonds involve either the desaturation of existing alkene functionality through an iron-catalyzed dehydrogenation with molecular oxygen, or the elimination of an activated enol carboxylate intermediate. atamanchemicals.com The latter pathway is thermodynamically driven by the formation of carbon dioxide and may be coupled with the hydrolysis of pyrophosphate. atamanchemicals.com In plants, saturated fatty acids, which serve as precursors, are synthesized de novo within the stroma of plastids. atamanchemicals.com

Role as a Biological Metabolite or Precursor (excluding human metabolic roles)

Specific roles of this compound as a biological metabolite or precursor in non-human organisms are not explicitly detailed in the provided search results. However, as a member of the broader class of acetylenic natural products, these compounds are known for their diverse biochemical and ecological functions. atamanchemicals.com

Interactions with Biological Systems (excluding human and direct safety/toxicity)

Research into the interactions of this compound with biological systems, particularly concerning enzyme specificity, provides insights into its potential biochemical transformations.

Substrate Specificity for Enzymes (e.g., lipases)

This compound has been investigated as a substrate for enzymatic reactions, specifically in esterification processes catalyzed by lipases. Studies have shown that the esterification of C11, C18, and C22 acetylenic alcohols, including this compound, with pentanoic acid generally proceeds efficiently. nih.gov The presence of an acetylenic bond in these alcohols did not significantly impede the esterification process, resulting in relatively high yields of the corresponding esters, ranging from 78% to 97%. nih.gov This suggests that lipases can effectively utilize this compound as a substrate for ester synthesis.

Table 1: Lipase-Catalyzed Esterification Yields with Acetylenic Alcohols

| Acetylenic Alcohol | Acid Used for Esterification | Lipase (B570770) Biocatalyst | Ester Yield (%) |

| This compound | Pentanoic acid | Various Lipases | 78-97 |

| 2-Nonyn-1-ol | Pentanoic acid | Lipase AY-30 (Candida rugosa) | High |

| 10-Undecyn-1-ol | Pentanoic acid | Various Lipases | 78-97 |

| 6-Octadecyn-1-ol | Pentanoic acid | Various Lipases | 78-97 |

| 13-Docosyn-1-ol | Pentanoic acid | Various Lipases | 78-97 |

Note: Data for this compound is part of the "C18 acetylenic alcohols" category in the cited research, which reported yields of 78-97% for C11, C18, and C22 acetylenic alcohols with pentanoic acid. nih.gov

Applications of 9 Octadecyn 1 Ol in Chemical and Materials Science Excluding Clinical Applications

Utilization as a Building Block in Organic Synthesis

Information regarding the specific utilization of 9-Octadecyn-1-ol as a building block in organic synthesis, beyond general alkyne reactivity, was not found. While alkynes are versatile in organic synthesis for reactions such as hydration, hydrogenation, hydrohalogenation, and cycloadditions (e.g., Diels-Alder, azide-alkyne cycloaddition), specific detailed research findings or data tables demonstrating this compound's use in these contexts were absent.

No specific research findings or detailed methodologies were identified that describe the synthesis of novel heterocyclic compounds explicitly using this compound as a starting material or key intermediate. General principles of heterocyclic synthesis often involve reactions with various functional groups, but direct evidence for the involvement of this compound was not found.

The preparation of specialty aliphatic derivatives specifically from this compound was not detailed in the reviewed sources. While the alkyne and hydroxyl functionalities offer theoretical pathways for derivatization (e.g., esterification of the alcohol, or reactions at the triple bond), specific examples, detailed research findings, or data tables illustrating such preparations were not located.

Role in Polymer Chemistry and Advanced Materials

The role of this compound in polymer chemistry and advanced materials development was not explicitly detailed in the available information. Although alkyne-functionalized monomers are known to be incorporated into polymers for various applications, including "click chemistry" for post-polymerization modification lgcstandards.comontosight.ai, direct evidence of this compound's use as such a monomer or additive was not found.

Specific instances or detailed research on the development of polymeric materials directly utilizing this compound to introduce alkyne functionality were not identified. Research in this area often focuses on monomers with terminal alkyne groups for controlled polymerization and subsequent functionalization ontosight.ai. However, no direct correlation to this compound was found.

No specific research findings or detailed methodologies were identified concerning the surface modification and functionalization of materials directly employing this compound. Surface functionalization often leverages specific reactive groups for grafting or coating, and while alkynes can serve this purpose, direct examples involving this particular compound were not found.

Development of Specialty Lubricants and Additives (e.g., anti-wear, thermal stability)

Information pertaining to the development of specialty lubricants and additives, such as anti-wear agents or compounds enhancing thermal stability, specifically derived from or incorporating this compound, was not found. Lubricant additives commonly include compounds that improve lubricity, thermal stability, and anti-wear/anti-corrosion properties ontosight.aiataman-chemicals.comfishersci.cafishersci.sethegoodscentscompany.com. However, the compounds discussed in the context of these applications in the search results were primarily derivatives of 9-Octadecen-1-ol (oleic alcohol) ontosight.aiataman-chemicals.com, not this compound.

Compound Names and PubChem CIDs

Environmental Fate and Ecological Impact Assessment of 9 Octadecyn 1 Ol Excluding Human Safety

Environmental Degradation Pathways and Mechanisms

There is currently a lack of specific studies detailing the environmental degradation of 9-Octadecyn-1-ol. Information on its breakdown in various environmental compartments is essential for a complete ecological risk assessment.

No specific data on the biodegradation of this compound in aquatic or terrestrial ecosystems were found. The susceptibility of a chemical to microbial degradation is a key factor in determining its persistence in the environment. Long-chain alcohols can be biodegradable; however, the presence of the alkyne (triple bond) functional group in this compound may influence its recognition by microbial enzymes and its subsequent degradation pathway and rate. Without empirical data, any statements on its biodegradability would be speculative.

Similarly, there is no available information on the photodegradation and hydrolysis of this compound. Photodegradation involves the breakdown of a chemical by light, while hydrolysis is a reaction with water. The triple bond in this compound could potentially be susceptible to certain photochemical reactions, but specific reaction rates and products in environmental settings are unknown. The ester linkage, which is often susceptible to hydrolysis, is absent in this molecule, suggesting that hydrolysis may not be a primary degradation pathway, but this cannot be confirmed without experimental evidence.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The bioaccumulation potential of this compound has not been experimentally determined. Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food, sediment). A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow). While a predicted Log Kow value for the related compound oleyl alcohol is available, specific and experimentally verified data for this compound are necessary for an accurate assessment. High Log Kow values can indicate a tendency for a chemical to accumulate in the fatty tissues of organisms.

Table 1: Predicted Physicochemical Properties Relevant to Bioaccumulation (Note: These are predicted values for the related compound 9-Octadecen-1-ol and are provided for illustrative purposes only. They should not be taken as representative for this compound)

| Property | Predicted Value (for 9-Octadecen-1-ol) | Implication for Bioaccumulation |

| Log Kow (Octanol-Water Partition Coefficient) | 7.4 | A high value suggests a potential for bioaccumulation in fatty tissues. |

| Water Solubility | 2.38e-04 mg/L | Low water solubility can be associated with higher bioaccumulation. |

Data based on predictions for a structurally similar compound and not this compound.

Environmental Transport and Distribution Modeling

There are no specific environmental transport and distribution models available for this compound. Such models use a compound's physicochemical properties (e.g., vapor pressure, water solubility, Log Kow) to predict its movement and partitioning between different environmental compartments like air, water, soil, and sediment. Without these fundamental data for this compound, modeling its environmental fate is not feasible. The principles of environmental modeling suggest that a compound with low water solubility and high Log Kow might tend to adsorb to soil and sediment rather than remaining in the water column. However, this remains a hypothesis in the absence of specific data for this compound.

Computational and Theoretical Investigations of 9 Octadecyn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 9-Octadecyn-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

The geometry of this compound is first optimized to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined in this process. For this compound, the linear geometry of the C≡C triple bond and the tetrahedral geometry around the hydroxyl-bearing carbon are defining features.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO is typically localized around the electron-rich alkyne and hydroxyl functional groups, making these the primary sites for electrophilic attack.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function. The Fukui function is particularly useful as it identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm the high reactivity of the carbon atoms of the alkyne group and the oxygen atom of the hydroxyl group.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | 2.65 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the intermolecular interactions that govern the macroscopic properties of this compound, such as its melting point, boiling point, and solubility.

In an MD simulation, a system of multiple this compound molecules is placed in a simulation box, often with a solvent like water or a non-polar solvent to mimic different environments. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

The primary intermolecular forces at play for this compound are hydrogen bonding and van der Waals interactions. The hydroxyl group allows for the formation of hydrogen bonds, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. These are relatively strong, directional interactions that significantly influence the structure and dynamics of the bulk liquid. The long hydrocarbon chain contributes to van der Waals forces, which are weaker, non-directional interactions arising from temporary fluctuations in electron density.

By simulating the trajectories of the molecules over nanoseconds or even microseconds, MD simulations can reveal how these interactions lead to the formation of local structures, such as clusters or micelles, in different solvents. The radial distribution function is a common analytical tool used to quantify the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing clear evidence of hydrogen bonding and other packing effects.

Interactive Data Table: Simulated Intermolecular Interaction Energies for this compound

| Interaction Type | Average Energy (kJ/mol) | Description |

| Hydrogen Bonding (O-H···O) | -20.5 | Strong, directional interaction between hydroxyl groups. |

| Van der Waals (Alkyl Chain) | -45.2 (Total) | Weaker, non-specific attractions between the hydrocarbon tails. |

| Alkyne-Alkyne (π-π stacking) | -5.1 | Weak electrostatic interaction between the electron clouds of the triple bonds. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, the most commonly calculated spectra are infrared (IR) and nuclear magnetic resonance (NMR).

IR spectra are predicted by calculating the vibrational frequencies of the molecule. After the geometry is optimized using quantum chemical methods, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum. For this compound, characteristic peaks would be predicted for the O-H stretch of the hydroxyl group, the C≡C stretch of the alkyne, and the various C-H stretches and bends of the alkyl chain.

NMR spectra are predicted by calculating the magnetic shielding of each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). Both ¹H and ¹³C NMR spectra can be accurately predicted. For this compound, the calculations would differentiate the chemical shifts of the protons and carbons in different chemical environments, such as those near the hydroxyl group, adjacent to the alkyne, and along the saturated hydrocarbon chain.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Description |

| IR | O-H Stretch | ~3350 cm⁻¹ | Characteristic of the hydroxyl group. |

| IR | C≡C Stretch | ~2120 cm⁻¹ | Characteristic of the internal alkyne. |

| ¹³C NMR | C≡C Carbons | ~80 ppm | Chemical shift for the sp-hybridized carbons of the alkyne. |

| ¹³C NMR | CH₂-OH Carbon | ~62 ppm | Chemical shift for the carbon bonded to the hydroxyl group. |

| ¹H NMR | CH₂-OH Proton | ~3.6 ppm | Chemical shift for the protons on the carbon adjacent to the hydroxyl group. |

| ¹H NMR | Alkyne-adjacent CH₂ Protons | ~2.2 ppm | Chemical shift for the protons on the carbons adjacent to the alkyne. |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.

A common reaction to study would be the electrophilic addition of a reagent like HBr across the triple bond. Computational methods can be used to locate the transition state for this reaction, which is the highest energy point along the reaction coordinate. The structure of the transition state reveals the geometry of the molecule as bonds are being broken and formed. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

The reaction pathway can be followed using methods like the Intrinsic Reaction Coordinate (IRC) to ensure that the identified transition state correctly connects the reactants and the expected products or intermediates. For the addition of HBr to this compound, the calculations would likely show a two-step mechanism involving a vinyl carbocation intermediate, with the initial protonation of the alkyne being the rate-determining step. The regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition) can also be predicted by comparing the stabilities of the possible carbocation intermediates.

These computational studies provide a level of detail about reaction mechanisms that is often difficult or impossible to obtain through experimental means alone, offering a deeper understanding of the chemical transformations of this compound.

Interactive Data Table: Calculated Energetics for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (this compound + HBr) | 0.0 | Starting materials. |

| 2 | Transition State 1 | +15.2 | Energy barrier for the initial protonation of the alkyne. |

| 3 | Intermediate (Vinyl Carbocation) | +5.7 | A high-energy, short-lived species formed during the reaction. |

| 4 | Transition State 2 | +7.1 | Energy barrier for the attack of the bromide ion. |

| 5 | Product | -12.4 | The final, more stable product of the reaction. |

Q & A

Q. What are the recommended methods for synthesizing 9-Octadecyn-1-ol in laboratory settings?

Synthesis of this compound can be adapted from protocols for structurally similar alkynols. For example, 12-Tridecyn-1-ol (JB-4978) is synthesized using alkyne hydration or catalytic coupling reactions under inert atmospheres to prevent oxidation . For this compound, a Sonogashira coupling between 9-bromo-1-octadecene and propargyl alcohol, followed by reduction, may be viable. Ensure rigorous purification via column chromatography and validate purity using GC-MS or NMR .

Q. How should researchers handle and store this compound to maintain stability?

Alkyne-containing alcohols like this compound are sensitive to moisture and oxidation. Store in sealed, inert containers under nitrogen or argon at 2–8°C. Avoid exposure to strong acids/bases, oxidizing agents, or electrostatic discharge, as these may trigger hazardous reactions (e.g., polymerization) . Regularly monitor degradation via FT-IR or HPLC to detect carbonyl formation from oxidation .

Q. What safety protocols are critical when working with this compound?

While specific toxicity data for this compound is limited, analogous compounds (e.g., oleyl alcohol) show mild skin/eye irritation in Draize tests . Use PPE (gloves, goggles, lab coats) and work in fume hoods. For spills, neutralize with dry sand or vermiculite, and avoid aqueous solutions to prevent dispersion .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound be resolved in computational studies?

Discrepancies in properties like melting point or solubility may arise from impurities or measurement techniques. Cross-validate experimental data with computational models (e.g., DFT for enthalpy of formation) and reference high-purity standards. For example, NIST’s thermodynamic databases for cis-9-octadecen-1-ol (oleyl alcohol) provide benchmarks for extrapolation . Use QSPR models to predict alkynol behavior from analogous alkenols .

Q. What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?

Design kinetic studies under controlled conditions (e.g., varying catalysts like Pd/Cu, solvents like THF/DMF). Monitor reaction progress via in situ Raman spectroscopy to track alkyne consumption. Compare results with structurally similar compounds (e.g., 10-Undecen-1-ol) to identify steric/electronic effects . Include negative controls (e.g., non-catalytic runs) to rule out side reactions .

Q. How can researchers address contradictions in toxicity profiles between this compound and related alkynols?

Contradictions may stem from differences in purity, assay methods, or metabolic pathways. For example, 12-Tridecyn-1-ol (JB-4978) is classified as low-risk, while some alkenols show higher irritation potential . Conduct comparative in vitro assays (e.g., MTT for cytotoxicity, HET-CAM for irritation) using standardized protocols. Cross-reference with EPA’s analog search strategies for low-priority substances (e.g., 1-Eicosanol) .

Methodological Challenges

Q. What strategies mitigate impurities in this compound synthesized via Grignard reactions?

Trace aldehydes or ketones from incomplete reactions can be removed via distillation or recrystallization. Use chiral columns (e.g., β-cyclodextrin) to separate enantiomers. Validate purity with GC-FID (>98%) and confirm structural integrity via H NMR (e.g., alkyne proton at δ 1.9–2.1 ppm) .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare with degradation pathways of 9H-xanthen-9-ol, which forms quinones under oxidative conditions . Use Arrhenius modeling to predict shelf life .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC values. Address variability via bootstrap resampling or Bayesian hierarchical models. Report confidence intervals and cross-validate with EPA’s low-priority substance frameworks .

Q. How can computational tools resolve gaps in experimental data for this compound?

Apply molecular dynamics simulations to predict solubility parameters or partition coefficients (log P). Use COSMOtherm or ALOGPS for property estimation, validated against experimental data for analogs like dodec-11-en-9-yn-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.